molecular formula C7H6O4S B046849 3-Formylbenzenesulfonic acid CAS No. 98-45-3

3-Formylbenzenesulfonic acid

Cat. No.: B046849
CAS No.: 98-45-3
M. Wt: 186.19 g/mol
InChI Key: MRXZEDMLQMDMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

    Sulfonation of Salicylaldehyde: One common method for synthesizing 3-Formylbenzenesulfonic acid involves the sulfonation of salicylaldehyde using fuming sulfuric acid.

    Oxidation of 4,4’-Diaminostilbene-2,2’-disulfonic Acid: Another method involves the one-step oxidation of 4,4’-diaminostilbene-2,2’-disulfonic acid using ferric salts.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation reactions using concentrated sulfuric acid or oleum. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Formylbenzenesulfonic acid can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 3-Carboxybenzenesulfonic acid.

    Reduction: 3-Hydroxymethylbenzenesulfonic acid.

    Substitution: Various substituted benzenesulfonic acids depending on the substituent introduced.

Scientific Research Applications

3-Formylbenzenesulfonic acid has diverse applications in scientific research:

    Organic Synthesis: It serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.

    Electrochemistry: It finds application in electrochemical studies, where its redox properties are exploited for various analytical purposes.

    Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-Formylbenzenesulfonic acid is primarily related to its functional groups. The formyl group can participate in nucleophilic addition reactions, while the sulfonic acid group can engage in acid-base reactions. These interactions enable the compound to act as a key intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The parent compound without the formyl group.

    4-Formylbenzenesulfonic Acid: An isomer with the formyl group at the para position relative to the sulfonic acid group.

    2-Formylbenzenesulfonic Acid: An isomer with the formyl group at the ortho position relative to the sulfonic acid group.

Uniqueness

3-Formylbenzenesulfonic acid is unique due to the position of the formyl group, which influences its reactivity and the types of reactions it can undergo. The meta position of the formyl group relative to the sulfonic acid group provides distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and other applications.

Properties

IUPAC Name

3-formylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXZEDMLQMDMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018993
Record name 3-Formylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-45-3
Record name 3-Formylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Formylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FORMYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PB54HE80G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formylbenzenesulfonic acid
Reactant of Route 2
3-Formylbenzenesulfonic acid
Reactant of Route 3
3-Formylbenzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
3-Formylbenzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
3-Formylbenzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
3-Formylbenzenesulfonic acid
Customer
Q & A

Q1: How does 4-hydroxy-3-formylbenzenesulfonic acid (5-sulfosalicylaldehyde) contribute to the racemization of amino acids in these heterogeneous catalytic systems?

A1: 4-Hydroxy-3-formylbenzenesulfonic acid (SSA) plays a crucial role in these heterogeneous catalysts by acting as a ligand. It immobilizes onto strongly basic anion exchange resins in their hydroxide (OH-) form. [, ] The SSA then forms a Schiff base complex with the amino acid in the presence of copper (II) ions. This complex formation is essential for the racemization reaction to occur. [, ]

Q2: What are the advantages of using a heterogeneous catalyst system based on anion exchange resins and 4-hydroxy-3-formylbenzenesulfonic acid for amino acid racemization?

A2: The research highlights several benefits of this approach:

  • ** Reusability:** The heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times. []
  • Enhanced Reaction Rate: The heterogeneous systems demonstrated significantly faster racemization kinetics compared to homogeneous counterparts. For instance, (S)-alanine racemization was accelerated 880 times compared to a homogeneous reaction. []
  • Controllable Activity: The activity of the catalyst can be adjusted by modifying factors like the degree of neutralization of the anion exchanger with SSA and the quantity of copper (II) ions present. [, ]
  • Structure-Activity Relationship: The studies reveal a correlation between the catalyst's activity and the "internal capacity" (f) of the anion exchanger, which is influenced by the type of quaternary ammonium groups present. Anion exchangers with s-hydroxyalkyl substituents exhibit higher catalytic activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.